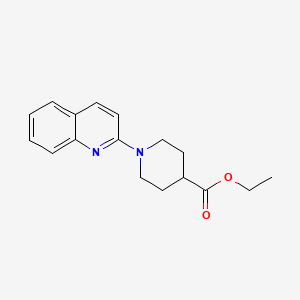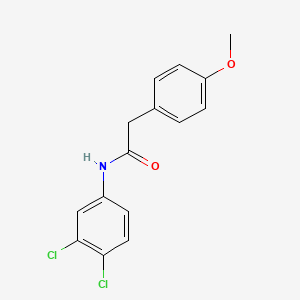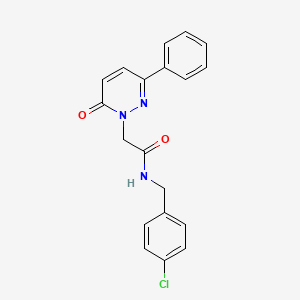
ethyl 1-(2-quinolinyl)-4-piperidinecarboxylate
Description
Synthesis Analysis
The synthesis of ethyl 1-(2-quinolinyl)-4-piperidinecarboxylate and related compounds involves various organic synthesis techniques. For instance, ethyl 4-hydroxy-1-methyl-3-quinolin-2(1H)-onecarboxylate, a related compound, is obtained through the condensation of N-methylisatoic anhydride with diethyl malonate, and further reacted to yield derivatives through interactions with dibromo compounds (Reisch, Iding, & Bassewitz, 1993). Additionally, the synthesis of quinolin-4-one-3-carboxylates with substituted piperidinedione rings highlights the chemical flexibility and the potential for generating a variety of derivatives from the quinoline core structure (Roy et al., 1996).
Molecular Structure Analysis
The molecular structure of ethyl 1-(2-quinolinyl)-4-piperidinecarboxylate derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, has been determined, revealing its triclinic space group and providing insights into the conformational preferences of such molecules (Xiang, 2004).
Chemical Reactions and Properties
Ethyl 1-(2-quinolinyl)-4-piperidinecarboxylate and its analogs undergo various chemical reactions that underscore their reactivity and potential for further chemical modification. For instance, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and arylamines provides access to novel 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones, demonstrating the compound's versatility in synthetic chemistry (Fretz, Gaugler, & Schneider, 2000).
Propriétés
IUPAC Name |
ethyl 1-quinolin-2-ylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-21-17(20)14-9-11-19(12-10-14)16-8-7-13-5-3-4-6-15(13)18-16/h3-8,14H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSUKEJSVQDEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(quinolin-2-yl)piperidine-4-carboxylate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-difluorophenoxy)-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B5674636.png)

![1-(2-phenoxyethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5674666.png)

![7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5674686.png)
![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674695.png)
![N-[2-(4-chlorophenyl)ethyl]-2-ethyl-N-(3-pyridinylmethyl)-5-pyrimidinecarboxamide](/img/structure/B5674699.png)
![(1S*,5R*)-3-(2-pyrimidinyl)-6-[4-(1H-tetrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674704.png)
![1-methyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5674709.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5674725.png)
![methyl 4-{[4-(isopropylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5674728.png)
![(4S)-4-({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5674731.png)
![6-[4-(2-methoxyethoxy)phenyl]quinoline](/img/structure/B5674741.png)
![4-methyl-3-{[(2-oxa-7-azaspiro[4.5]dec-7-ylacetyl)amino]methyl}benzoic acid](/img/structure/B5674747.png)